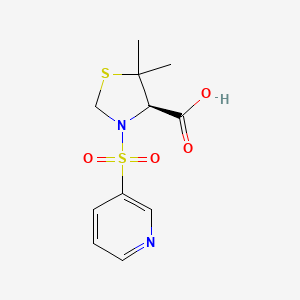

(R)-5,5-二甲基-3-(吡啶-3-磺酰基)噻唑烷-4-羧酸

描述

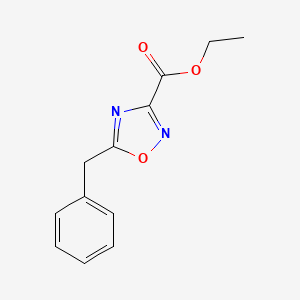

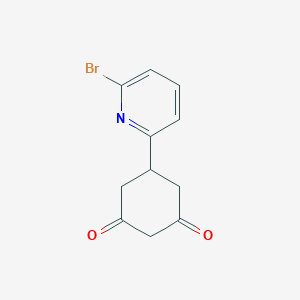

“®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid” is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, enantiopure ®-2-phenyl-N-tosylaziridine ®-5a reacted with phenyl isothiocyanates 6a, using scandium(III) triflate as a catalyst in dichloromethane at 0 °C .

Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular structure of “®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid” would be a derivative of this basic structure.

科学研究应用

合成和药理学评价

该化合物的关键应用在于合成用于药理学评估的类肽结构。Magni、Signorelli 和 Bocchiola (1994 年) 合成了一种具有类肽结构的新化合物,包括 (R)-3-[(S)-(5-氧代-2-吡咯烷基)羰基]-噻唑烷-4-羧酸及其衍生物,并对其进行了免疫刺激活性测试。这项研究提供了对这类化合物的构效关系的见解 (Magni、Signorelli 和 Bocchiola,1994 年)。

立体化学研究

另一个应用在于立体化学研究。Györgydeák 等人 (1996 年) 对 (4S)-5,5-二甲基-4-噻唑烷-羧酸与烷基和芳基异硫氰酸酯的反应进行了研究,导致形成双环硫脒内酰胺。这项研究有助于理解此类反应的立体化学,这对于设计用于各种应用的手性化合物至关重要 (Györgydeák 等人,1996 年)。

化学反应中的微波辐射

Al-Zaydi (2010 年) 探索了微波辐射在涉及 2-(芳基氨基)噻唑-4-酮的反应中的应用,展示了高效合成方法的潜力。这项研究突出了微波辐射在化学合成中使用的优点,特别是对于基于噻唑烷的化合物 (Al-Zaydi,2010 年)。

对映选择性酯化

Shiina 等人 (2012 年) 发现吡啶-3-甲酸酐 (3-PCA) 可用于对映选择性酯化,这对合成手性化合物具有重要意义。该方法可应用于各种羧酸,包括类似于 (R)-5,5-二甲基-3-(吡啶-3-磺酰基)噻唑烷-4-羧酸的羧酸,以产生旋光活性酯 (Shiina、Nakata、Ono 和 Mukaiyama,2012 年)。

稳定性研究

Adriaens 等人 (1978 年) 研究了相关噻唑烷化合物的稳定性,例如 D-5,5-二甲基-δ2-噻唑烷-4-羧酸。了解这些化合物在各种条件下的稳定性对于它们在药物和其他科学领域的应用至关重要 (Adriaens 等人,1978 年)。

环加成反应

Cardoso 等人 (2006 年) 研究了由 1,3-噻唑烷-4-羧酸产生的非稳定偶氮甲叉叶立德的环加成,导致合成吡咯并[1,2-c]噻唑衍生物。这项研究为合成新型杂环化合物开辟了途径,这些化合物在各种化学和药物应用中具有价值 (Cardoso 等人,2006 年)。

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

作用机制

Target of Action

Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They are often used in the synthesis of valuable organic combinations due to their intriguing heterocyclic five-membered moieties .

Mode of Action

Thiazolidine motifs are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these motifs is believed to play a significant role in this enhancement .

Biochemical Pathways

Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .

Result of Action

Thiazolidine motifs are known to exhibit a diversity of biological responses, making them a highly prized moiety .

Action Environment

It is generally believed that the reaction of thiazolidine motifs requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

属性

IUPAC Name |

(4R)-5,5-dimethyl-3-pyridin-3-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S2/c1-11(2)9(10(14)15)13(7-18-11)19(16,17)8-4-3-5-12-6-8/h3-6,9H,7H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBBDTSPDSBUSY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679723 | |

| Record name | (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid | |

CAS RN |

737799-50-7 | |

| Record name | (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)

![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)